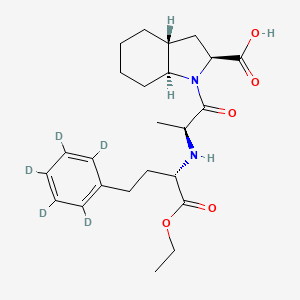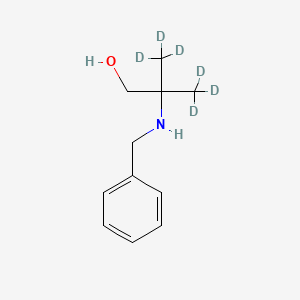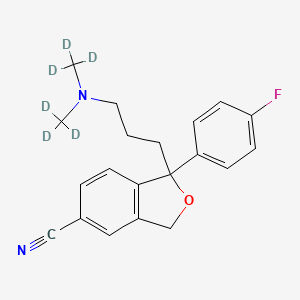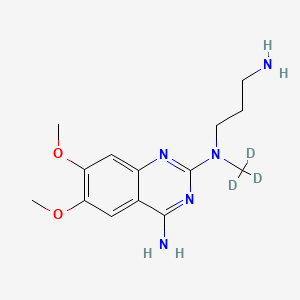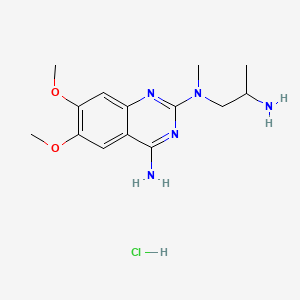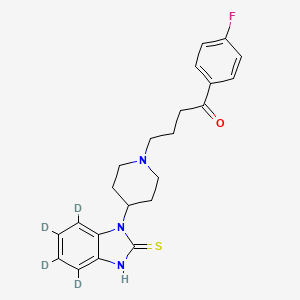
Timiperone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Timiperone-d4 is a deuterated form of Timiperone, a butyrophenone derivative with neuroleptic activity. It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often utilized in research to study the pharmacokinetics and metabolic pathways of Timiperone due to its stability and distinguishable mass spectrometric properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Timiperone-d4 involves the incorporation of deuterium atoms into the Timiperone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole.
Alkylation: The benzimidazole core is then alkylated with 1-(4-fluorophenyl)-4-piperidinylbutanone to form the Timiperone structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Deuterated reagents are used to achieve the desired isotopic labeling, and advanced purification techniques are employed to isolate the final product .
化学反応の分析
Types of Reactions: Timiperone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Timiperone-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Timiperone.
Biology: Employed in studies to understand the interaction of Timiperone with biological targets.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Timiperone.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes.
作用機序
Timiperone-d4 exerts its effects primarily through the antagonism of dopamine D2 receptors. By blocking these receptors, it reduces the overactivity of dopamine in the mesolimbic pathway, which is associated with positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its efficacy and side effect profile .
類似化合物との比較
Benperidol: Another butyrophenone derivative with similar antipsychotic properties.
Haloperidol: A widely used typical antipsychotic with a similar mechanism of action.
Droperidol: Used primarily as an antiemetic and sedative in addition to its antipsychotic effects.
Uniqueness: Timiperone-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is required.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-GYABSUSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
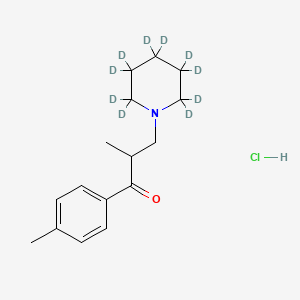
![(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B562684.png)
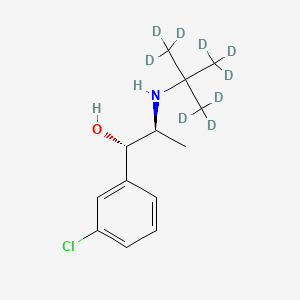

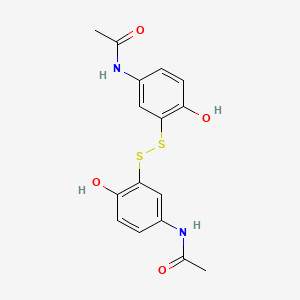
![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)
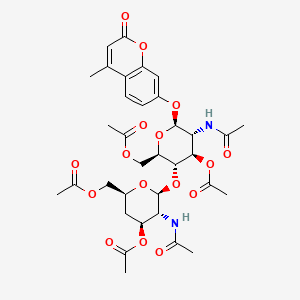
![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)
![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)
